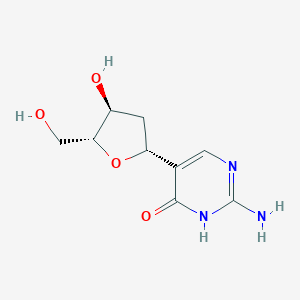

2'-Deoxypseudoisocytidine

Übersicht

Beschreibung

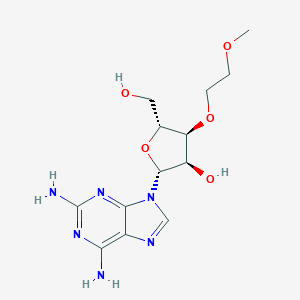

2’-Desoxy-Pseudoisocytidin ist ein Nukleosid-Analogon, genauer gesagt ein C-Nukleosid, bei dem der Zuckerrest über eine Kohlenstoff-Kohlenstoff-Bindung an die Nukleobase gebunden ist. Diese Verbindung ist ein Isoster von Desoxycytidin und bietet einen zusätzlichen Wasserstoffbrücken-Donor an der N3-Position. Die einzigartige Struktur von 2’-Desoxy-Pseudoisocytidin verleiht ihm im Vergleich zu N-Nukleosiden eine größere Resistenz gegen chemische und enzymatische Hydrolyse .

2. Präparative Methoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 2’-Desoxy-Pseudoisocytidin umfasst mehrere Schritte. Eine gängige Methode beinhaltet die Reaktion von geschütztem 2’-Desoxy-Pseudoisocytidin mit verschiedenen Phosphorochloridaten, gefolgt von saurer Hydrolyse zur Entfernung der Schutzgruppen . Ein weiterer Ansatz beinhaltet die Verwendung der Heck-Chemie, die zur Bildung der Verbindung in guter Ausbeute führt .

Industrielle Produktionsmethoden: Obwohl spezifische industrielle Produktionsmethoden für 2’-Desoxy-Pseudoisocytidin nicht weit verbreitet sind, können die oben genannten Synthesewege für industrielle Anwendungen hochskaliert werden. Die Verwendung von Phosphoramidat-Prodrugs und die Schutz-Entschützungsstrategie sind wichtige Schritte bei der industriellen Synthese dieser Verbindung .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Deoxypseudoisocytidine involves several steps. One common method includes the reaction of protected 2’-deoxypseudoisocytidine with different phosphorochloridates, followed by acidic hydrolysis to remove the protecting groups . Another approach involves the use of Heck-Chemistry, which leads to the formation of the compound in good yield .

Industrial Production Methods: While specific industrial production methods for 2’-Deoxypseudoisocytidine are not widely documented, the synthetic routes mentioned above can be scaled up for industrial applications. The use of phosphoramidate prodrugs and the protection-deprotection strategy are key steps in the industrial synthesis of this compound .

Analyse Chemischer Reaktionen

Reaktionstypen: 2’-Desoxy-Pseudoisocytidin durchläuft verschiedene chemische Reaktionen, darunter:

Substitutionsreaktionen: Die Verbindung kann aufgrund der Anwesenheit reaktiver Stellen an der Nukleobase an nucleophilen Substitutionsreaktionen teilnehmen.

Oxidations- und Reduktionsreaktionen: Diese Reaktionen können die funktionellen Gruppen an der Nukleobase modifizieren und ihre chemischen Eigenschaften verändern.

Häufige Reagenzien und Bedingungen:

Phosphorochloridate: Werden bei der Synthese von Phosphoramidat-Prodrugs verwendet.

Saure Hydrolyse: Wird zur Entfernung von Schutzgruppen während der Synthese eingesetzt.

Hauptprodukte, die gebildet werden: Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören Bisphosphorylierte Derivate und andere modifizierte Nukleoside, die potenzielle therapeutische Anwendungen haben .

Wissenschaftliche Forschungsanwendungen

2’-Desoxy-Pseudoisocytidin hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Medizin: Wird auf sein Potenzial als Antikrebs- und Antiviralsmittel untersucht.

Industrie: Wird bei der Entwicklung neuer Synthesemethoden und der Herstellung von Phosphoramidat-Prodrugs eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von 2’-Desoxy-Pseudoisocytidin beinhaltet seine Einarbeitung in DNA und RNA, wodurch normale zelluläre Prozesse gestört werden. Die Verbindung hemmt die DNA-Methyltransferase, was zur Störung der DNA-Methylierung führt. Diese Hemmung ist wahrscheinlich auf das Vorhandensein eines Stickstoffatoms in der 5-Position der Base zurückzuführen . Darüber hinaus erhöht die Resistenz der Verbindung gegen enzymatische Hydrolyse ihre Stabilität und Wirksamkeit in biologischen Systemen .

Ähnliche Verbindungen:

Pseudouridin: Das erste isolierte C-Nukleosid, bekannt für seine Stabilität und Resistenz gegen Hydrolyse.

Oxazinomycin, Pyrazomycin, Showdomycin, Formycin A: Andere natürlich vorkommende C-Nukleoside mit antibiotischer, Antikrebs- und antiviraler Aktivität.

Einzigartigkeit von 2’-Desoxy-Pseudoisocytidin: 2’-Desoxy-Pseudoisocytidin zeichnet sich durch seinen zusätzlichen Wasserstoffbrücken-Donor an der N3-Position aus, der seine Basenpaarungsfähigkeit erhöht. Seine Resistenz gegen chemische und enzymatische Hydrolyse unterscheidet ihn zusätzlich von anderen Nukleosid-Analoga, was ihn zu einer wertvollen Verbindung für therapeutische und Forschungsanwendungen macht .

Wirkmechanismus

The mechanism of action of 2’-Deoxypseudoisocytidine involves its incorporation into DNA and RNA, disrupting normal cellular processes. The compound inhibits DNA methyltransferase, leading to the disruption of DNA methylation. This inhibition is likely due to the presence of a nitrogen atom in the 5-position of the base . Additionally, the compound’s resistance to enzymatic hydrolysis enhances its stability and efficacy in biological systems .

Vergleich Mit ähnlichen Verbindungen

Pseudouridine: The first C-nucleoside isolated, known for its stability and resistance to hydrolysis.

Oxazinomycin, Pyrazomycin, Showdomycin, Formycin A: Other naturally occurring C-nucleosides with antibiotic, anti-cancer, and antiviral activities.

Uniqueness of 2’-Deoxypseudoisocytidine: 2’-Deoxypseudoisocytidine stands out due to its additional hydrogen-bond donor at the N3 position, which enhances its base-pairing capabilities. Its resistance to chemical and enzymatic hydrolysis further distinguishes it from other nucleoside analogues, making it a valuable compound for therapeutic and research applications .

Eigenschaften

IUPAC Name |

2-amino-5-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O4/c10-9-11-2-4(8(15)12-9)6-1-5(14)7(3-13)16-6/h2,5-7,13-14H,1,3H2,(H3,10,11,12,15)/t5-,6+,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDKDGROGVFITCK-RRKCRQDMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1C2=CN=C(NC2=O)N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1C2=CN=C(NC2=O)N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

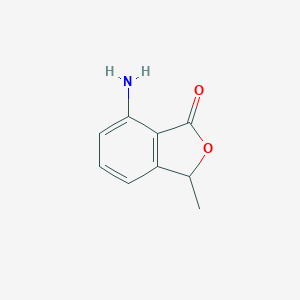

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-Pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B179310.png)

![2-[(6-Chloro-3-pyridazinyl)thio]ethanol](/img/structure/B179326.png)

![Thiazolo[5,4-b]pyridine-6-carboxylic acid](/img/structure/B179327.png)